molecular formula C11H8F6O2 B12865487 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene

Cat. No.: B12865487
M. Wt: 286.17 g/mol
InChI Key: FEKAVJHILKCGSV-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H8F6O2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a styrene backbone, making it a unique fluorinated aromatic compound.

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene can be compared with similar compounds such as:

The uniqueness of this compound lies in its styrene backbone, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

1-ethenyl-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

InChI

InChI=1S/C11H8F6O2/c1-2-7-3-5-8(6-4-7)18-10(13,14)9(12)19-11(15,16)17/h2-6,9H,1H2

InChI Key

FEKAVJHILKCGSV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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